

Spectroscopic Data for Methyl 5-Formylvalerate: A Technical Overview

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Compound of Interest		
Compound Name:	Methyl 6-oxohexanoate	
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Executive Summary

This technical guide addresses the spectroscopic profile of methyl 5-formylvalerate. A comprehensive search of prominent public spectroscopic databases, including the Spectral Database for Organic Compounds (SDBS), the National Institute of Standards and Technology (NIST) Chemistry WebBook, PubChem, and ChemSpider, was conducted to collate experimental ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Despite a thorough search, experimental spectroscopic data for methyl 5-formylvalerate is not currently available in these public repositories.

This document, therefore, provides a predictive overview of the expected spectroscopic characteristics of methyl 5-formylvalerate based on the known spectral properties of its constituent functional groups (an aldehyde and a methyl ester). Additionally, general experimental protocols for acquiring such data are outlined. This information can serve as a valuable reference for researchers planning to synthesize and characterize this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for methyl 5-formylvalerate. These predictions are based on established principles of NMR, IR, and mass spectrometry and by comparing with data for structurally similar compounds.



Table 1: Predicted ¹H NMR Spectroscopic Data for

Methyl 5-Formylvalerate

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~9.7	Triplet (t)	1H	-CHO
~3.6	Singlet (s)	3H	-OCH₃
~2.4	Triplet (t)	2H	-CH2-CHO
~2.3	Triplet (t)	2H	-CH2-COOCH3
~1.6	Multiplet (m)	4H	-CH2-CH2-CH2-

Table 2: Predicted ¹³C NMR Spectroscopic Data for

Methyl 5-Formylyalerate

Chemical Shift (δ, ppm)	Assignment
~202	-CHO
~174	-COOCH ₃
~51	-OCH₃
~43	-CH2-CHO
~33	-CH2-COOCH3
~28	-CH2-CH2-CH2-
~21	-CH2-CH2-CH2-

Table 3: Predicted Infrared (IR) Absorption Bands for Methyl 5-Formylvalerate



Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950	Medium-Strong	C-H stretch (alkane)
~2820, ~2720	Medium (characteristic)	C-H stretch (aldehyde)
~1740	Strong	C=O stretch (ester)
~1725	Strong	C=O stretch (aldehyde)
~1170	Strong	C-O stretch (ester)

Table 4: Predicted Mass Spectrometry Fragmentation for

Methyl 5-Formylyalerate

m/z	Interpretation
144	Molecular ion [M]+
115	Loss of -CHO
113	Loss of -OCH ₃
87	McLafferty rearrangement (ester)
74	McLafferty rearrangement (ester, base peak)
59	[COOCH₃] ⁺
43	[CH ₃ CO] ⁺
29	[CHO]+

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like methyl 5-formylvalerate. Specific parameters may need to be optimized based on the instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: Dissolve approximately 5-10 mg of purified methyl 5-formylvalerate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).
- ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.
- ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon environment. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like methyl 5-formylvalerate, the spectrum can be obtained neat. Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

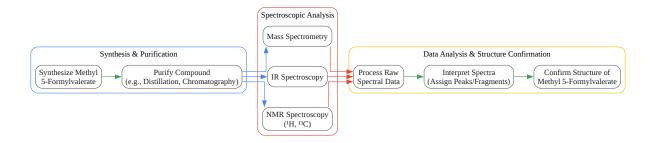
- Sample Introduction: Introduce a dilute solution of methyl 5-formylvalerate into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS) for separation from any impurities.
- Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS,
 to generate the molecular ion and fragment ions.
- Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole or time-of-flight) to obtain the mass-to-charge ratio (m/z) of each ion.



• Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of an organic compound like methyl 5-formylvalerate.



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Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of methyl 5-formylvalerate.

Conclusion

While experimental spectroscopic data for methyl 5-formylvalerate is not readily available in public databases, this guide provides a robust predictive framework for its ¹H NMR, ¹³C NMR, IR, and mass spectra. The provided general experimental protocols offer a starting point for researchers aiming to acquire and analyze this data. The logical workflow diagram further clarifies the process of structural elucidation using these key spectroscopic techniques. It is recommended that any future experimental data obtained for this compound be deposited in public databases to aid the scientific community.



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